Beheneth-3: A Comprehensive Technical Guide for Formulation Scientists
Beheneth-3: A Comprehensive Technical Guide for Formulation Scientists
An in-depth exploration of the chemical architecture, physicochemical properties, and functional behavior of Beheneth-3, a pivotal non-ionic surfactant in advanced formulation design.
Introduction
Beheneth-3 is a polyethylene glycol ether of behenyl alcohol, a long-chain fatty alcohol. Its chemical structure consists of a lipophilic behenyl group (C22H45) and a hydrophilic polyoxyethylene group with an average of three repeating ethylene oxide units.[1] This amphiphilic nature underpins its utility as a non-ionic surfactant and emulsifier in a variety of applications, particularly in the cosmetic and pharmaceutical industries. The "3" in its name designates the average number of ethylene oxide moles per mole of behenyl alcohol.[1] As a member of the behenyl alcohol ethoxylate family, Beheneth-3 offers unique properties for creating stable emulsions and enhancing the texture and performance of formulations.[2][3]
Chemical Identity and Molecular Architecture
Beheneth-3 is synthesized through the ethoxylation of behenyl alcohol, a fatty alcohol derived from vegetable sources.[2][4] The reaction involves the addition of ethylene oxide to the hydroxyl group of behenyl alcohol, typically in the presence of a catalyst.[5][6] The resulting product is a mixture of molecules with varying lengths of the polyoxyethylene chain, with the average being three units.
The molecular structure of Beheneth-3 is characterized by a long, saturated C22 alkyl chain, which is highly lipophilic, and a short, hydrophilic polyether chain. This structure dictates its behavior at oil-water interfaces, where the lipophilic tail orients towards the oil phase and the hydrophilic head towards the water phase, reducing interfacial tension and facilitating the formation of stable emulsions.[1]
Caption: Chemical Structure of Beheneth-3.
Physicochemical Properties
| Property | Value | Source/Rationale |
| Appearance | White to off-white waxy solid | |
| Molecular Formula | C28H58O4 (average) | Calculated |
| Molecular Weight | ~458.75 g/mol (average) | Calculated |
| HLB Value | ~6-7 (estimated) | Estimated based on the trend from Beheneth-5 (HLB 7) and Beheneth-2 (lower HLB).[7][8] |
| Solubility | Sparingly soluble to dispersible in water, soluble in oils and organic solvents. | The solubility in water increases with the degree of ethoxylation.[4] |
| Melting Point | Not specified; expected to be a waxy solid at room temperature. | Based on the properties of behenyl alcohol and other low-mole ethoxylates.[9] |
| Safety | Generally considered safe for use in cosmetics when formulated to be non-irritating. | [10][11] |
Mechanism of Action in Emulsions
Beheneth-3 functions as a non-ionic surfactant, primarily used as an emulsifier to create stable oil-in-water (O/W) or water-in-oil (W/O) emulsions. Its estimated low HLB value suggests it is particularly effective for W/O emulsions or as a co-emulsifier in O/W systems.
The mechanism of emulsification involves the migration of Beheneth-3 molecules to the oil-water interface. The lipophilic behenyl tail partitions into the oil phase, while the hydrophilic polyoxyethylene head remains in the water phase. This arrangement reduces the interfacial tension between the two immiscible liquids, allowing for the formation of a stable dispersion of one liquid within the other.[1]
Caption: Emulsification Mechanism of Beheneth-3.
Synthesis and Manufacturing
The industrial synthesis of Beheneth-3 is achieved through the ethoxylation of behenyl alcohol. This process involves the reaction of behenyl alcohol with ethylene oxide under controlled conditions of temperature and pressure, typically in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide.[5][6] The degree of ethoxylation is controlled by the stoichiometry of the reactants. A process for producing fatty alcohol ethoxylates with a narrow distribution of polyethoxy chains has been described, which can be adapted for the synthesis of Beheneth-3.[12]
Experimental Protocol: Laboratory-Scale Synthesis of Behenyl Alcohol Ethoxylate (3 moles EO)
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, temperature probe, and an ethylene oxide addition line is charged with behenyl alcohol.
-
Catalyst Addition: A catalytic amount of sodium metal or sodium hydride is added to the molten behenyl alcohol under a nitrogen atmosphere to form the sodium behenoxide alkoxide.
-
Ethoxylation: The reactor is heated to 120-150°C. Ethylene oxide is then introduced into the reactor at a controlled rate, maintaining the desired temperature and pressure. The reaction is exothermic and requires careful monitoring.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of ethylene oxide.
-
Neutralization and Purification: Once the desired amount of ethylene oxide has been consumed, the reaction is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The product is then purified by filtration to remove the salt by-products.
-
Characterization: The final product is characterized by determining its hydroxyl value, average molecular weight, and the distribution of polyethylene glycol chain lengths using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[13]
Applications in Research and Drug Development
Beheneth-3's properties as a non-ionic surfactant and emulsifier make it a valuable excipient in the development of topical and transdermal drug delivery systems. Its ability to form stable emulsions is crucial for formulating creams, lotions, and ointments containing both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).
The long alkyl chain of Beheneth-3 can also contribute to the occlusive properties of a formulation, which can enhance skin hydration and potentially improve the penetration of certain APIs. Its non-ionic nature makes it compatible with a wide range of APIs and other excipients, reducing the likelihood of formulation instabilities.
Safety and Toxicological Profile
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl PEG ethers, including the beheneth series.[10][11] They concluded that these ingredients are safe for use in cosmetic products when formulated to be non-irritating. Behenyl alcohol, the parent compound, is considered a fatty alcohol and is not associated with the sensitizing effects of shorter-chain alcohols.[2] Safety data sheets for related compounds like behenyl behenate and Beheneth-5 indicate a low hazard potential.[14][15][16]
References
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Ataman Kimya. (n.d.). BEHENETH-30. Retrieved from [Link]
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SkinSAFE. (n.d.). Beheneth-30 Ingredient Allergy Safety Information. Retrieved from [Link]
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Nikko Chemicals. (n.d.). NIKKOL BB-30 (BEHENETH-30). Retrieved from [Link]
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Cosmetic Ingredients Guide. (2025, November 3). Behenyl alcohol | Docosan-1-ol. Retrieved from [Link]
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COSMILÉ Europe. (n.d.). BEHENETH-30 – Ingredient. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Beheneth-30. PubChem Compound Database. Retrieved from [Link]
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Ataman Kimya. (n.d.). BEHENYL ALCOHOL. Retrieved from [Link]
- Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. (2021). Journal of Surfactants and Detergents, 24(6), 965-974.
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ORY Skincare. (2025, May 28). Behenyl Alcohol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Beheneth-2. PubChem Compound Database. Retrieved from [Link]
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Yichang Mingya New Material Technology Co., Ltd. (n.d.). Beheneth-25. Retrieved from [Link]
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HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. Retrieved from [Link]
- Google Patents. (n.d.). US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution.
- Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. (2021). ACS Omega, 6(44), 29598-29606.
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LookChem. (n.d.). BEHENETH-5 Safety Data Sheets(SDS). Retrieved from [Link]
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HLB Calculator. (n.d.). BASF Lanette® 22. Retrieved from [Link]
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Scribd. (n.d.). HLB Values of Some Surfactants Surfactant HL B | PDF. Retrieved from [Link]
- Google Patents. (n.d.). US3682849A - Alcohol ethoxylates.
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The Good Scents Company. (n.d.). acrylates/beheneth-25 methacrylate copolymer. Retrieved from [Link]
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